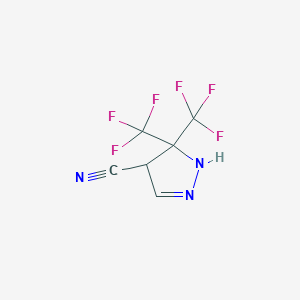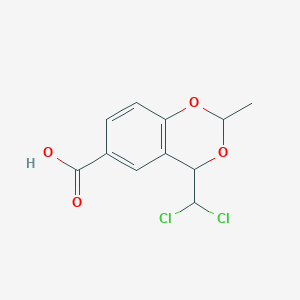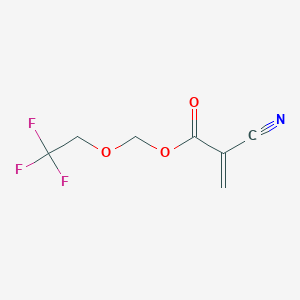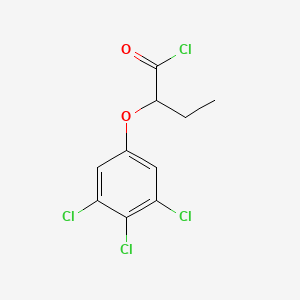
5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile: is a fluorinated heterocyclic compound. It is characterized by the presence of two trifluoromethyl groups attached to a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features a nitrile group (-C≡N) attached to the pyrazole ring. The presence of trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the cyclo-condensation of appropriate precursors. One common method involves the reaction of a trifluoromethyl-containing building block with a nitrile-containing precursor under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules. It is often used in the design of pharmaceuticals and agrochemicals to improve their efficacy and safety profiles .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of trifluoromethyl groups can influence the pharmacokinetics and pharmacodynamics of drug candidates, making them more effective in targeting specific diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
5,5-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated compound with similar applications in catalysis and material science.
Trifluoromethylpyridine: A compound used in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness: 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups. The presence of both trifluoromethyl and nitrile groups imparts distinct chemical properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and its stability under different conditions further enhance its utility in research and industry .
Properties
CAS No. |
61859-92-5 |
|---|---|
Molecular Formula |
C6H3F6N3 |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
5,5-bis(trifluoromethyl)-1,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)4(6(10,11)12)3(1-13)2-14-15-4/h2-3,15H |
InChI Key |
RYMPNEBIXARLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(C1C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N'-phenylurea](/img/structure/B14561156.png)



![4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal](/img/structure/B14561166.png)
![2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one](/img/structure/B14561173.png)
![[(5-Methylhex-2-en-1-yl)sulfanyl]benzene](/img/structure/B14561191.png)
![3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide](/img/structure/B14561192.png)
![1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene](/img/structure/B14561205.png)


![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)


